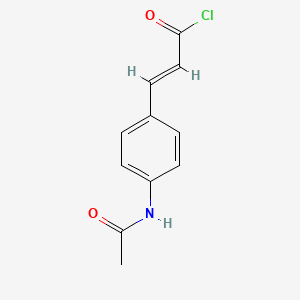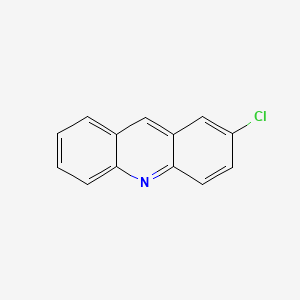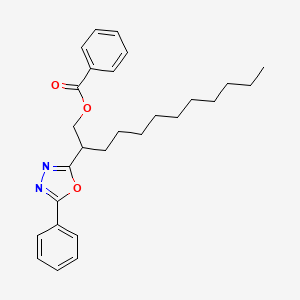![molecular formula C9H16N2O2S B12934890 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[34]octane is a complex organic compound featuring a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable purification techniques, and ensuring cost-effectiveness and safety in the production process.
化学反应分析
Types of Reactions
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
科学研究应用
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar spirocyclic structure and is used in drug discovery and synthetic chemistry.
2-Azaspiro[3.4]octane: Another structurally related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC 名称 |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H16N2O2S/c12-14(13,8-1-2-8)11-6-9(7-11)3-4-10-5-9/h8,10H,1-7H2 |
InChI 键 |
FKNVPCOJGKLRFT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1S(=O)(=O)N2CC3(C2)CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
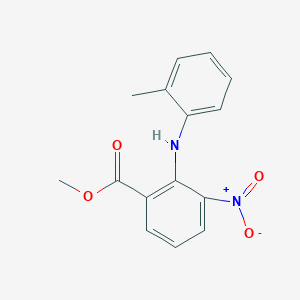

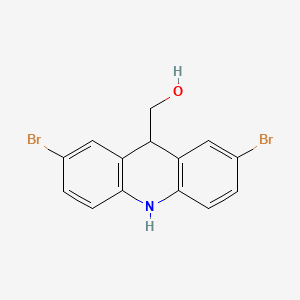

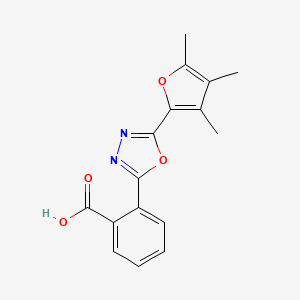
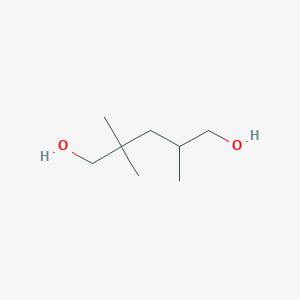
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
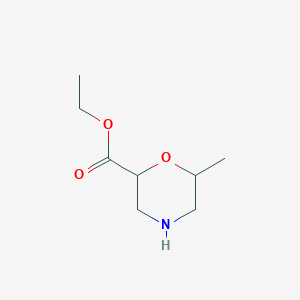
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
